molecular formula C27H19IN2 B5196927 5-{[1,1'-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole

5-{[1,1'-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole

Cat. No.: B5196927
M. Wt: 498.4 g/mol
InChI Key: SUVGRFWXZSLWHB-UHFFFAOYSA-N
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Description

5-{[1,1’-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining biphenyl, iodophenyl, and phenyl groups with an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1,1’-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and iodophenyl linkages. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[1,1’-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .

Scientific Research Applications

5-{[1,1’-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1,1’-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1,1’-Biphenyl]-4-YL}-2-(4-iodophenyl)-4-phenyl-1H-imidazole is unique due to its imidazole core, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(4-iodophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19IN2/c28-24-17-15-23(16-18-24)27-29-25(21-9-5-2-6-10-21)26(30-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVGRFWXZSLWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)I)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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